Valtorcitabine

Übersicht

Beschreibung

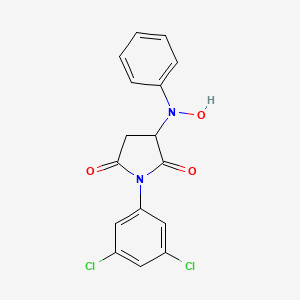

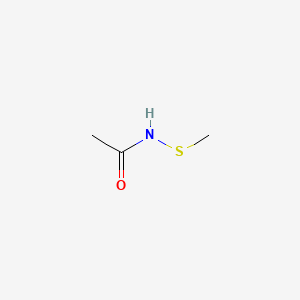

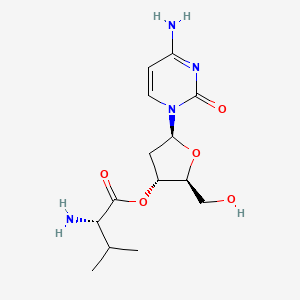

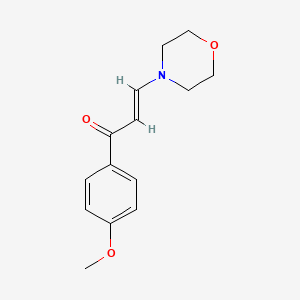

Valtorcitabine is an investigational drug that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides . These compounds consist of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . It is being developed for use in the treatment of hepatitis B . Valtorcitabine specifically targets HBV DNA polymerase without inhibiting human cellular polymerases .

Molecular Structure Analysis

The molecular formula of Valtorcitabine is C14H22N4O5 . The average molecular weight is 326.353 .Physical And Chemical Properties Analysis

Valtorcitabine has a molecular weight of 326.351 . Its chemical formula is C14H22N4O5 . The predicted water solubility is 6.19 mg/mL . The predicted pKa is 14.44 .Wissenschaftliche Forschungsanwendungen

Treatment of Hepatitis B Virus Infection : Valtorcitabine, as a prodrug of torcitabine, has been under development for the potential treatment of hepatitis B virus (HBV) infection. Phase I/II trials were ongoing as of 2003, indicating a focus on its antiviral capabilities (Hodge, 2004).

Involvement in Clinical Trials for Chronic HBV : Valtorcitabine was part of clinical trials among several new antiviral agents evaluated for the treatment of chronic hepatitis B. These trials aimed at finding treatments with more potent antiviral effects and reduced potential for resistance (Gish, 2005).

Associated Research on Related Compounds : While not directly about Valtorcitabine, research on related compounds, such as gemcitabine, provides insights into the broader field of nucleoside analogs in which Valtorcitabine belongs. For example, studies have looked at prodrugs of gemcitabine to enhance transport across membranes and resistance to deamination, which are relevant to understanding the properties of similar drugs like Valtorcitabine (Song et al., 2005).

Exploration in Other Therapeutic Areas : Research on drugs like valproic acid, which shares a similar nomenclature but is distinct from Valtorcitabine, reveals the complex landscape of drug development and the potential crossover or confusion between compounds with similar names. This highlights the importance of precise identification in pharmaceutical research (Malterud, 2001).

Wirkmechanismus

Safety and Hazards

Valtorcitabine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Valtorcitabine is still in early-stage development, where it is being investigated in proof-of-concept trials in combination with telbivudine . Preclinical studies have shown the drugs act synergistically in inhibiting HBV replication and thus support the development of the two drugs in combination therapy .

Eigenschaften

IUPAC Name |

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCYZPOEGWLYRM-QCZKYFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870342 | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valtorcitabine | |

CAS RN |

380886-95-3 | |

| Record name | Valtorcitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valtorcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALTORCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)